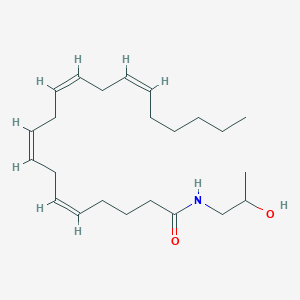
S-2 Methanandamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2 Methanandamide: is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. It is a chiral compound that acts as a potent agonist for the cannabinoid receptor type 1 (CB1), which is primarily found in the central and peripheral nervous system . This compound is known for its higher metabolic stability and potency compared to anandamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-2 Methanandamide is synthesized through a multi-step process involving the reaction of arachidonic acid with various reagents to form the desired product. The synthesis typically involves the following steps:
Formation of Arachidonic Acid Derivative: Arachidonic acid is converted into an intermediate compound through a series of reactions involving reagents such as thionyl chloride and dimethylformamide.
Coupling Reaction: The intermediate is then coupled with a chiral amine, such as (S)-2-hydroxypropylamine, under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-2 Methanandamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Saturated analogs.
Substitution Products: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
S-2 Methanandamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid receptor ligands and their interactions.
Biology: Investigated for its role in modulating various physiological processes through CB1 receptor activation.
Medicine: Explored for potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory treatments.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and research tools
Mécanisme D'action
S-2 Methanandamide exerts its effects primarily through activation of the CB1 receptor, a G protein-coupled receptor. Upon binding to CB1, it induces a conformational change that activates intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways lead to various physiological effects such as pain relief, anti-inflammatory responses, and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Anandamide: An endogenous cannabinoid with lower metabolic stability and potency compared to S-2 Methanandamide.
R-Methanandamide: Another chiral analog with different stereochemistry and slightly different pharmacological properties.
2-Arachidonoylglycerol (2-AG): An endogenous ligand for cannabinoid receptors with different metabolic pathways
Uniqueness of this compound: this compound is unique due to its higher metabolic stability and potency as a CB1 receptor agonist. It is less prone to enzymatic degradation by fatty acid amide hydrolase (FAAH), making it a valuable tool in cannabinoid research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H39NO2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- |
Clé InChI |
HTNMZCWZEMNFCR-ZKWNWVNESA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1499372.png)
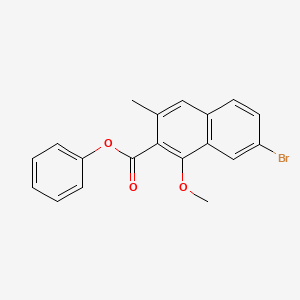
![2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione](/img/structure/B1499375.png)
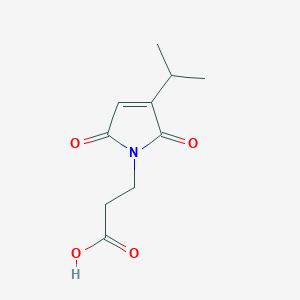
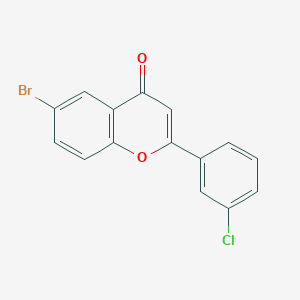
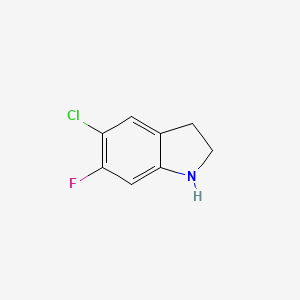

![6-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499387.png)

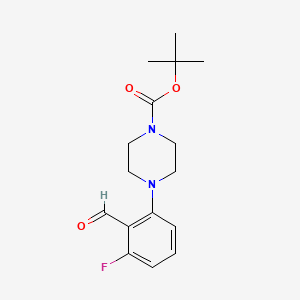
![3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate)](/img/structure/B1499393.png)
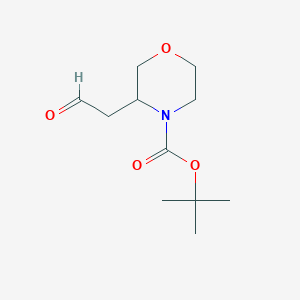
![9a-(Trifluoromethyl)hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7(8H)-one](/img/structure/B1499401.png)